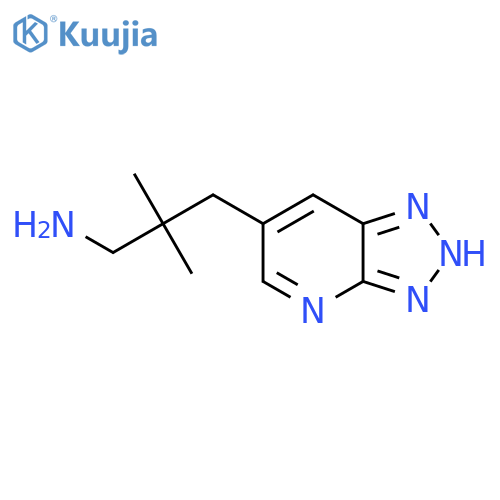

Cas no 2229151-75-9 (2,2-dimethyl-3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propan-1-amine)

2,2-dimethyl-3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2,2-dimethyl-3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propan-1-amine

- 2229151-75-9

- 2,2-dimethyl-3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propan-1-amine

- EN300-1731072

-

- インチ: 1S/C10H15N5/c1-10(2,6-11)4-7-3-8-9(12-5-7)14-15-13-8/h3,5H,4,6,11H2,1-2H3,(H,12,13,14,15)

- InChIKey: PEXCWFYBVUSQHB-UHFFFAOYSA-N

- ほほえんだ: NCC(C)(C)CC1C=NC2C(C=1)=NNN=2

計算された属性

- せいみつぶんしりょう: 205.13274550g/mol

- どういたいしつりょう: 205.13274550g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 80.5Ų

2,2-dimethyl-3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1731072-0.1g |

2,2-dimethyl-3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propan-1-amine |

2229151-75-9 | 0.1g |

$1849.0 | 2023-09-20 | ||

| Enamine | EN300-1731072-1g |

2,2-dimethyl-3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propan-1-amine |

2229151-75-9 | 1g |

$2101.0 | 2023-09-20 | ||

| Enamine | EN300-1731072-5g |

2,2-dimethyl-3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propan-1-amine |

2229151-75-9 | 5g |

$6092.0 | 2023-09-20 | ||

| Enamine | EN300-1731072-0.05g |

2,2-dimethyl-3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propan-1-amine |

2229151-75-9 | 0.05g |

$1764.0 | 2023-09-20 | ||

| Enamine | EN300-1731072-0.25g |

2,2-dimethyl-3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propan-1-amine |

2229151-75-9 | 0.25g |

$1933.0 | 2023-09-20 | ||

| Enamine | EN300-1731072-2.5g |

2,2-dimethyl-3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propan-1-amine |

2229151-75-9 | 2.5g |

$4117.0 | 2023-09-20 | ||

| Enamine | EN300-1731072-5.0g |

2,2-dimethyl-3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propan-1-amine |

2229151-75-9 | 5g |

$6092.0 | 2023-05-24 | ||

| Enamine | EN300-1731072-10.0g |

2,2-dimethyl-3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propan-1-amine |

2229151-75-9 | 10g |

$9032.0 | 2023-05-24 | ||

| Enamine | EN300-1731072-1.0g |

2,2-dimethyl-3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propan-1-amine |

2229151-75-9 | 1g |

$2101.0 | 2023-05-24 | ||

| Enamine | EN300-1731072-0.5g |

2,2-dimethyl-3-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}propan-1-amine |

2229151-75-9 | 0.5g |

$2017.0 | 2023-09-20 |

2,2-dimethyl-3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propan-1-amine 関連文献

-

Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

-

Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

2,2-dimethyl-3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propan-1-amineに関する追加情報

Introduction to 2,2-dimethyl-3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propan-1-amine (CAS No: 2229151-75-9)

2,2-dimethyl-3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propan-1-amine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, identified by its Chemical Abstracts Service (CAS) number 2229151-75-9, represents a fusion of heterocyclic chemistry and functional group design, making it a promising candidate for further exploration in drug discovery and therapeutic intervention. The compound's structural architecture, featuring a dimethyl substituent on the propane backbone and an intricate 3H-1,2,3triazolo4,5-bpyridin-6-yl moiety, suggests potential biological activity that warrants in-depth investigation.

The bpyridin-6-yl segment of the molecule is particularly noteworthy due to its presence in numerous bioactive scaffolds. Pyridine derivatives are well-documented for their role in modulating various biological pathways, including enzyme inhibition and receptor binding. The incorporation of a triazole ring further enhances the compound's structural complexity and may contribute to its pharmacological properties by introducing additional binding pockets or influencing electronic distributions. Such features are often exploited in the design of novel therapeutics to achieve higher specificity and efficacy.

Recent advancements in computational chemistry have enabled researchers to predict the potential interactions of 2,2-dimethyl-3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propan-1-amine with biological targets. Molecular docking studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses and metabolic disorders. The dimethyl groups at the 2-position of the propane chain could play a role in stabilizing the molecule's conformational flexibility, which is often critical for binding affinity. Furthermore, the triazole-pyridine hybrid structure may facilitate favorable interactions with aromatic residues in protein active sites.

In the context of modern drug development, the synthesis of such complex molecules demands precision and innovation. The preparation of 2,2-dimethyl-3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propan-1-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the triazole-pyridine core, while protecting group strategies are necessary to prevent unwanted side reactions during synthesis. These synthetic methodologies highlight the intersection of traditional organic chemistry with cutting-edge catalytic processes.

The pharmacological potential of CAS No 2229151-75-9 has not gone unnoticed by academic and industrial researchers. Preclinical studies have begun to explore its effects on cellular pathways relevant to neurodegenerative diseases and cancer biology. The bpyridinyl moiety is particularly interesting as it shares structural similarities with known bioactive compounds that modulate neurotransmitter release and signal transduction. Additionally, the triazole ring's ability to act as a hydrogen bond acceptor could enhance binding interactions with target proteins or nucleic acids.

One of the most compelling aspects of this compound is its versatility as a scaffold for derivative design. By modifying substituents or introducing additional functional groups, chemists can generate libraries of analogs with tailored pharmacological profiles. This approach aligns with contemporary drug discovery trends that emphasize diversity-oriented synthesis (DOS) to maximize the potential for discovering novel therapeutics. The structural motifs present in 2,2-dimethyl-3-{3H-1,2,3triazolo4,5-bpyridin-6-y}propan-l-am ine provide a rich foundation for such explorations.

The chemical properties of this molecule also make it an attractive candidate for further spectroscopic and crystallographic studies. High-resolution NMR spectroscopy can provide detailed insights into its conformational dynamics in solution, while X-ray crystallography can reveal precise atomic arrangements in solid-state structures. These structural determinations are essential for understanding how the compound interacts with biological targets at a molecular level. Moreover, computational modeling techniques such as molecular dynamics simulations can be employed to predict dynamic behaviors that experimental methods alone might not capture.

As research progresses,the applications of CAS No 2229151_75_9 are likely to expand beyond academic laboratories into clinical development pipelines。The combination of structural complexity and predicted bioactivity positions it as a valuable asset for medicinal chemists seeking to develop next-generation therapeutics。The challenges associated with its synthesis and characterization also contribute to its significance as a benchmark compound within synthetic organic chemistry。

The future directions for studying this compound include exploring its role in emerging therapeutic modalities such as targeted protein degradation (TPD) or gene editing technologies。The ability to fine-tune its properties through structural modifications opens up possibilities for applications ranging from oncology to rare disease treatments。As our understanding of biological systems evolves,compounds like CAS No 222915_75_9 will continue to serve as important tools for dissecting complex disease mechanisms。

2229151-75-9 (2,2-dimethyl-3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}propan-1-amine) 関連製品

- 537009-03-3((3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one)

- 1546000-97-8(6-chloro-2-cyclobutoxypyridin-3-amine)

- 19009-68-8(2-(4-Methoxyphenyl)cyclopropanamine)

- 2286365-20-4(tert-Butyl 3-cyano-4-methylbenzylcarbamate)

- 1805954-15-7(6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol)

- 1337110-54-9(3-(furan-3-yl)methylpyrrolidine)

- 1702192-50-4(2-(3-cyclopropyl-1H-pyrazol-1-yl)-3-methoxypropanoic acid)

- 1228561-83-8(3S-6-Chloro-2,3-dihydro-benzofuran-3-ylamine)

- 2229446-85-7(4,4-difluoro-3-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}butanoic acid)

- 2228222-46-4(tert-butyl 2-3-(methoxymethyl)furan-2-ylpiperazine-1-carboxylate)